Cas no 5409-59-6 ((3E)-1,4-diphenylbut-3-en-2-one)
5409-59-6 structure
Product Name:(3E)-1,4-diphenylbut-3-en-2-one
CAS-nummer:5409-59-6
MF:C16H14O
MW:222.281764507294
CID:939653
PubChem ID:5354536
Update Time:2025-04-19
(3E)-1,4-diphenylbut-3-en-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (3E)-1,4-diphenylbut-3-en-2-one
- (E)-1,4-diphenylbut-3-en-2-one
- (E)-1,4-diphenyl-but-3-en-2-one
- 1,4-diphenyl-3-butene-2-one
- 1,4-diphenyl-but-3-en-2-one
- AC1NS5SU
- benzyl cinnamon ketone
- benzyl styryl ketone
- NSC12495
- SureCN3759499
- 38661-84-6
- 5409-59-6
- DTXSID301304155
- 1,4-diphenylbut-3-en-2-one
- 1,4-diphenyl-3-buten-2-one
- AKOS024330768
- (3E)-1,4-diphenyl-3-buten-2-one
- SCHEMBL3759502
- QMDWBHJPUAOGHO-VAWYXSNFSA-N
- SCHEMBL3759499
- NSC-12495
-
- Inchi: 1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+
- InChI-sleutel: QMDWBHJPUAOGHO-VAWYXSNFSA-N
- LACHT: O=C(/C=C/C1C=CC=CC=1)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 222.10452
- Monoisotopische massa: 222.104
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 255
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1A^2
- XLogP3: 3.6
Experimentele eigenschappen
- Dichtheid: 1.085
- Kookpunt: 380.1°C at 760 mmHg
- Vlampunt: 145°C
- Brekindex: 1.613
- PSA: 17.07
- LogboekP: 3.51160
(3E)-1,4-diphenylbut-3-en-2-one Gerelateerde literatuur
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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